1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a thiazolyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 2-bromoethylamine with thiourea, followed by cyclization.
Coupling of the pyrazole and thiazole rings: The two rings are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Formation of the urea derivative: Finally, the urea derivative is formed by reacting the intermediate product with an appropriate amine under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in target cells.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiourea: Differing by the presence of a thiourea group instead of a urea group.
1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate: Differing by the presence of a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-11-8-12(2)23(22-11)17-21-15(10-25-17)6-7-19-16(24)20-14-5-3-4-13(18)9-14/h3-5,8-10H,6-7H2,1-2H3,(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDEQRNBBVVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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